ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a sulfamoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzodioxin derivative with sulfamoyl chloride in the presence of a base such as pyridine.
Formation of the Thiophene Ring: The thiophene ring is synthesized via a Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The final step involves coupling the benzodioxin-sulfamoyl derivative with the thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzodioxin and thiophene rings can interact with the target protein through π-π stacking or hydrogen bonding, while the sulfamoyl group can form ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate: This compound shares the benzodioxin ring but differs in the presence of a chromene ring instead of a thiophene ring.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound contains the benzodioxin ring and a sulfamoyl group but lacks the thiophene ring.
Uniqueness
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzodioxin and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-2-26-21(23)19-20(16(13-29-19)14-6-4-3-5-7-14)30(24,25)22-15-8-9-17-18(12-15)28-11-10-27-17/h3-9,12-13,22H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIUDXPDFGAIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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